
Inauhzin
Vue d'ensemble
Description
Inauhzin est une petite molécule identifiée comme un nouvel activateur de la protéine suppresseur de tumeur p53. Elle a suscité un intérêt significatif en raison de son potentiel en thérapie anticancéreuse, en particulier pour les tumeurs qui conservent une version fonctionnelle de la protéine p53. This compound agit en inhibant l'activité de SIRT1, une protéine qui désacétyle et inactive p53, augmentant ainsi les niveaux de p53 et favorisant ses fonctions de suppression tumorale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'Inauhzin implique plusieurs étapes, y compris la préparation d'intermédiaires clés et leurs réactions de couplage ultérieures. Les voies de synthèse détaillées et les conditions de réaction sont généralement optimisées pour obtenir des rendements élevés et une pureté élevée. Par exemple, une étude a rapporté la synthèse d'analogues d'this compound par une série de réactions impliquant la formation de liaisons amides et des modifications ultérieures des groupes fonctionnels .
Méthodes de production industrielle
La production industrielle d'this compound impliquerait probablement la mise à l'échelle des protocoles de synthèse en laboratoire tout en garantissant la cohérence, la sécurité et la rentabilité. Cela peut inclure l'utilisation de réacteurs automatisés, de la chimie en flux continu et de mesures rigoureuses de contrôle de la qualité pour produire this compound à une échelle plus importante adaptée aux applications cliniques .
Analyse Des Réactions Chimiques
Types de réactions
Inauhzin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels d'this compound, modifiant potentiellement son activité biologique.
Réactifs et conditions courantes
Les réactifs courants utilisés dans la synthèse et la modification d'this compound comprennent :
Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Agents de substitution : Tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers analogues d'this compound, chacun ayant des propriétés chimiques et biologiques distinctes. Ces analogues sont souvent évalués pour leur capacité à activer p53 et à inhiber la croissance des cellules cancéreuses .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : this compound est principalement étudié pour son potentiel en tant qu'agent anticancéreux.
Études biologiques : This compound est utilisé pour étudier le rôle de SIRT1 et de p53 dans les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.
Développement de médicaments : this compound sert de composé de tête pour le développement de nouveaux médicaments anticancéreux.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de SIRT1, une désacétylase qui inactive p53. En inhibant SIRT1, this compound augmente l'acétylation et la stabilité de p53, conduisant à son activation. p53 activé peut alors induire l'expression de gènes impliqués dans l'arrêt du cycle cellulaire, l'apoptose et la réparation de l'ADN, supprimant ainsi la croissance tumorale . De plus, il a été démontré qu'this compound inhibait la déshydrogénase monophosphate d'inosine 2, contribuant ainsi davantage à ses effets anticancéreux .
Applications De Recherche Scientifique
Inauhzin (INZ) is a small molecule that has garnered attention for its potential applications in cancer therapy due to its ability to activate the p53 pathway . INZ functions by inhibiting SIRT1 activity, leading to increased p53 acetylation and stabilization, which in turn promotes p53-dependent apoptosis in cancer cells .
Anticancer Activity
INZ has demonstrated the ability to suppress tumor growth without causing genotoxicity and with minimal toxicity to normal cells . It inhibits cell proliferation, induces senescence and tumor-specific apoptosis, and represses the growth of xenograft tumors . INZ induces p53-dependent apoptosis and senescence in various p53-wild type human cancer cells, such as H460 and HCT116 . It also inhibits the growth of H460 or HCT116 xenograft tumors, but is not toxic to normal cells and tissues .
Combination Therapy
INZ can sensitize tumor cells to chemotherapeutic drugs like cisplatin and doxorubicin . INZ can synergize with Nutlin-3, an MDM2 inhibitor, to enhance p53 activation . Combining drugs that target different proteins, such as INZ, can reduce the likelihood of a tumor becoming resistant to treatment .
Tumor Models
INZ has been tested in animal experiments to evaluate its effect on the growth of human xenograft tumors . Tumors grew significantly more slowly in INZ-treated animals compared to those treated with a vehicle . INZ significantly reduced the average tumor weight at the end of experiments . INZ-treated tumors displayed elevated p53 levels compared to vehicle-treated tumors . INZ was more effective in retarding tumor growth in HCT116 /+ tumors, significantly reducing tumor growth and weight . The inhibition of tumor growth by INZ is p53-dependent, as it has a moderate effect on the growth of p53-null HCT116 cells .
Toxicity
INZ does not effectively induce p53 levels and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . It is also much less toxic to these normal cells, even though they contain wild-type p53 .
This compound Analogs
Researchers have synthesized this compound (INZ) analogs to reveal the structural features essential for its anti-cancer activity . Studies determine the maximum tolerated dose (MTD) of INZ analogs following intraperitoneal administration .
Xenograft Tumor Studies
In xenograft models using H460 lung cancer cells and HCT116 colon cancer cells, INZ inhibited tumor growth without apparent toxicity to normal tissues . In H460 xenograft tumors, INZ treatment resulted in significantly slower tumor growth and a nearly 40% reduction in average tumor weight compared to vehicle-treated animals . In HCT116 /+ tumors, INZ treatment significantly reduced tumor growth and weight by approximately 70% . The effect of INZ on tumor growth was found to be p53-dependent, as it had a limited impact on p53-null HCT116 cells .
Normal vs. Cancer Cells
INZ does not effectively induce p53 level and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . Likewise, it is also much less toxic to these normal cells even though they contain wild- type p53 .
Table of Applications
Mécanisme D'action
Inauhzin exerts its effects by inhibiting the activity of SIRT1, a deacetylase that inactivates p53. By inhibiting SIRT1, this compound increases the acetylation and stability of p53, leading to its activation. Activated p53 can then induce the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby suppressing tumor growth . Additionally, this compound has been shown to inhibit inosine monophosphate dehydrogenase 2, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Nutlin-3 : Une autre petite molécule qui active p53 en inhibant l'interaction entre p53 et MDM2.
MI-219 : Une petite molécule qui perturbe l'interaction p53-MDM2, conduisant à l'activation de p53.
RITA : Un composé qui se lie à p53 et empêche sa dégradation par MDM2.
Unicité d'Inauhzin
This compound est unique dans son double mécanisme d'action, ciblant à la fois SIRT1 et la déshydrogénase monophosphate d'inosine 2. Ce double ciblage améliore sa capacité à activer p53 et à supprimer la croissance tumorale plus efficacement que les composés qui ne ciblent qu'une seule voie .
Activité Biologique
Inauhzin (INZ) is a small molecule that has garnered attention for its potential as an anti-cancer therapeutic agent. Its primary mechanism of action involves the activation of the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cellular pathways, analog development, and preclinical toxicity assessments.
This compound functions primarily by inhibiting SIRT1, a protein that negatively regulates p53. By inhibiting SIRT1, INZ enhances the acetylation and stabilization of p53, leading to increased levels of this crucial tumor suppressor in cancer cells. This results in the activation of p53-dependent pathways that promote apoptosis and senescence in cancer cells without inducing significant genotoxic stress.
Key Findings:
- IMPDH2 Inhibition : INZ has been shown to inhibit inosine monophosphate dehydrogenase 2 (IMPDH2), which is essential for guanine nucleotide biosynthesis. This inhibition leads to a reduction in cellular GTP levels, triggering ribosomal stress and further activating p53 pathways .
- p53 Activation : Studies indicate that INZ can induce apoptosis in various cancer cell lines, including H460 (lung cancer) and HCT116 (colon cancer), by promoting p53-dependent gene expression .
Effects on Cancer Cell Lines
In laboratory settings, INZ has demonstrated potent anti-cancer effects across multiple cell lines:
- Cell Proliferation : INZ significantly inhibits the proliferation of cancer cells, inducing cell cycle arrest and apoptosis .
- Xenograft Models : Preclinical studies involving xenograft models have shown that INZ effectively represses tumor growth without causing toxicity to normal tissues. For instance, it reduced tumor size in mice implanted with H460 or HCT116 cells .
Development of this compound Analogs
Research has also focused on developing analogs of this compound to enhance its potency and selectivity. A notable study identified an INZ analog that exhibited superior efficacy in activating p53 and inhibiting cell growth compared to the original compound .
Table 1: Comparison of this compound and Its Analog
Compound | Potency (IC50) | Mechanism of Action | Toxicity Level |
---|---|---|---|
This compound | Moderate | SIRT1 inhibition, p53 activation | Low |
INZ Analog 37 | High | Enhanced p53 activation | Low |
Global Transcriptomic Effects
A comprehensive analysis using microarray technology revealed that treatment with INZ leads to significant changes in gene expression profiles associated with various biological processes such as apoptosis, cell cycle regulation, and immune response. Specifically, 324 genes were up-regulated while 266 were down-regulated following INZ treatment in a p53-dependent manner .
Preclinical Toxicity Studies
To assess the safety profile of INZ, studies were conducted to determine the maximum tolerated dose (MTD) in animal models. The MTD was found to be 200 mg/kg for female and 250 mg/kg for male mice during intraperitoneal administration. Notably, no significant toxic effects were observed at doses ranging from 30 mg/kg to 120 mg/kg over extended treatment periods .
Table 2: Maximum Tolerated Dose Study Results
Dose (mg/kg) | Female Mice Observations | Male Mice Observations |
---|---|---|
50 | No abnormal signs | No abnormal signs |
150 | Piloerection observed | Piloerection observed |
200 | Mortality observed | No mortality |
250 | Mortality observed | No mortality |
Propriétés
IUPAC Name |
1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUOXERIKQWIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309271-94-1 | |
Record name | 309271-94-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.